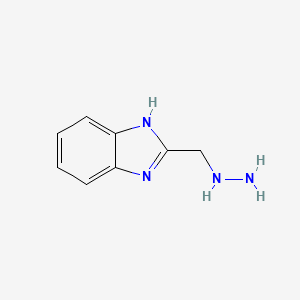
2-(Hydrazinylmethyl)-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydrazinylmethyl)-1H-1,3-benzodiazole is a heterocyclic compound that contains both nitrogen and hydrogen atoms within its structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethyl)-1H-1,3-benzodiazole typically involves the reaction of 2-(chloromethyl)benzo[d]thiazole with hydrazine hydrate in ethanol. The reaction is carried out under reflux conditions, leading to the formation of the desired hydrazinylmethyl derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydrazinylmethyl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzodiazoles, hydrazones, and other nitrogen-containing heterocycles.
Applications De Recherche Scientifique
2-(Hydrazinylmethyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism by which 2-(Hydrazinylmethyl)-1H-1,3-benzodiazole exerts its effects involves interactions with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of microbial growth and induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Hydrazinylmethyl)-1,3-benzothiazole
- 2-(Hydrazinylmethyl)-1,3-thiazole
- 2-(Hydrazinylmethyl)-1,3-oxazole
Uniqueness
2-(Hydrazinylmethyl)-1H-1,3-benzodiazole is unique due to its specific arrangement of nitrogen atoms within the benzodiazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H10N4 |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
1H-benzimidazol-2-ylmethylhydrazine |
InChI |
InChI=1S/C8H10N4/c9-10-5-8-11-6-3-1-2-4-7(6)12-8/h1-4,10H,5,9H2,(H,11,12) |
Clé InChI |
WQWDMEMUJPCISV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


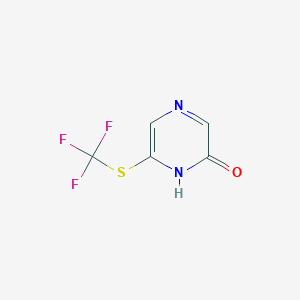
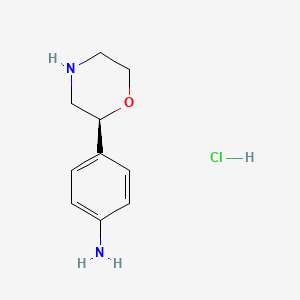

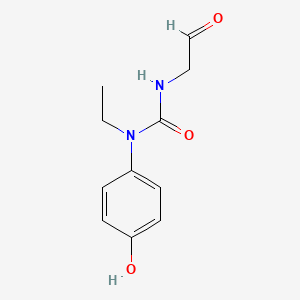
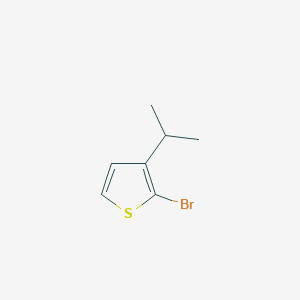



![7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11761891.png)
![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
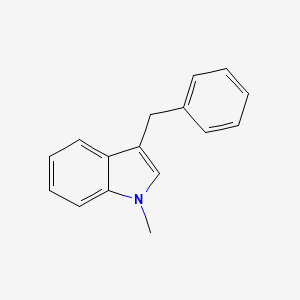
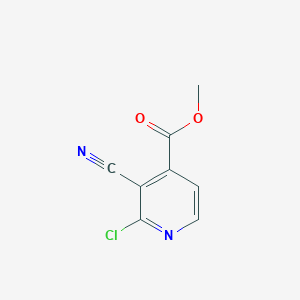
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)

